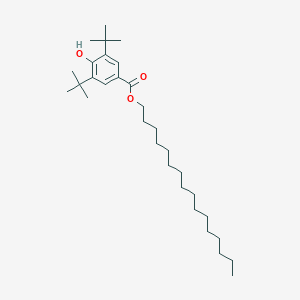

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate

Description

Properties

IUPAC Name |

hexadecyl 3,5-ditert-butyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-29(33)25-23-26(30(2,3)4)28(32)27(24-25)31(5,6)7/h23-24,32H,8-22H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYMWGXNIUZYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052382 | |

| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67845-93-6 | |

| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl 3,5-bis-tert-butyl-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S43L542RUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by trade names such as Cyasorb UV 2908, is a sterically hindered phenolic compound.[1] Its molecular structure, characterized by a substituted benzene ring, makes it an effective antioxidant and ultraviolet (UV) light stabilizer. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action, with a focus on its application in polymer science. While primarily used as a polymer additive, understanding its chemical behavior is valuable for researchers in various fields.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzoic acid core functionalized with two bulky tert-butyl groups ortho to a hydroxyl group, and a hexadecyl ester group para to the hydroxyl. This specific arrangement is key to its function as a hindered phenolic antioxidant.

Synonyms: 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Hexadecyl Ester, Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 67845-93-6 |

| Molecular Formula | C₃₁H₅₄O₃ |

| Molecular Weight | 474.76 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 61.0 to 65.0 °C |

| Purity | >98.0% (GC) |

| Storage Temperature | Room temperature, under inert atmosphere |

Note: Values are compiled from various sources and may vary slightly.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with hexadecanol.[4]

Experimental Protocol: Esterification Synthesis

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzoic acid

-

Hexadecanol

-

Thionyl chloride

-

Dry Dichloromethane (DCM)

-

Nitrogen atmosphere

Procedure:

-

Dissolve 3,5-di-tert-butyl-4-hydroxybenzoic acid in dry DCM in a round-bottom flask.

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

Slowly add thionyl chloride to the solution.

-

Allow the reaction to proceed under reflux for 4 hours.

-

After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield 3,5-di-tert-butyl-4-hydroxybenzoyl chloride.

-

Suspend the resulting acid chloride in DCM and react it with hexadecanol to form the final product.

-

The final product can be purified by recrystallization.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ester and the hydroxyl group of the phenol.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[4]

-

Gas Chromatography (GC): To determine the purity of the final product.[2]

Mechanism of Action: UV Stabilization and Antioxidant Activity

This compound functions primarily as a radical-scavenging antioxidant.[5] Its efficacy stems from the sterically hindered phenolic group. The bulky tert-butyl groups on either side of the hydroxyl group make the hydrogen atom of the hydroxyl group readily available to donate to a free radical, while the resulting phenoxy radical is stabilized by steric hindrance, preventing it from initiating further detrimental reactions.[5][6]

This mechanism is crucial in protecting polymers from degradation caused by exposure to UV light and heat, which generate free radicals.[6]

Caption: Antioxidant mechanism of this compound.

Applications in Polymer Science

The primary application of this compound is as a light stabilizer and antioxidant for various polymers.[7][8] It is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP).[8] Its excellent compatibility with these polymers and low volatility contribute to its effectiveness.[8] It can be used alone or in combination with other stabilizers like phosphites and other UV absorbers to achieve synergistic effects.[8]

Performance Evaluation in Polymers

The effectiveness of this additive in a polymer matrix can be evaluated through various experimental protocols.

Experimental Protocol: Accelerated Weathering Test

Objective: To assess the ability of this compound to protect a polymer from UV degradation.

Materials:

-

Polymer (e.g., polyethylene) films with and without the additive.

-

Accelerated weathering chamber (e.g., QUV chamber).

Procedure:

-

Prepare polymer films containing a specific concentration of this compound (e.g., 0.1 - 0.5% by weight).[8]

-

Prepare control films without the additive.

-

Expose the films to accelerated weathering conditions (UV radiation, temperature, and humidity cycles) in the chamber for a specified duration.

-

At regular intervals, remove samples of the films for analysis.

Analysis:

-

Mechanical Properties: Measure tensile strength and elongation at break to assess the retention of mechanical integrity.[9]

-

Spectroscopic Analysis: Use FT-IR spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer oxidation.

-

Colorimetry: Measure changes in color and yellowing to evaluate aesthetic stability.[9]

Caption: Experimental workflow for evaluating polymer additive performance.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) for this compound.[10] Standard laboratory safety practices, including the use of personal protective equipment, should be followed when handling this chemical.

Conclusion

This compound is a highly effective and widely used hindered phenolic antioxidant and UV stabilizer. Its specific chemical structure allows it to efficiently scavenge free radicals, thereby protecting materials, particularly polymers, from degradation. The experimental protocols and mechanisms outlined in this guide provide a solid foundation for researchers and professionals working with this compound. Further research into its potential applications beyond polymer science could be a valuable endeavor.

References

- 1. CYASORB® UV-2908 | Syensqo [syensqo.com]

- 2. This compound | 67845-93-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 67845-93-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 6. partinchem.com [partinchem.com]

- 7. specialchem.com [specialchem.com]

- 8. 2017erp.com [2017erp.com]

- 9. lutpub.lut.fi [lutpub.lut.fi]

- 10. baoxuchem.com [baoxuchem.com]

An In-depth Technical Guide to Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS 67845-93-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, identified by CAS number 67845-93-6, is a sterically hindered phenolic compound. While it is primarily synthesized and widely used in the polymer industry as a highly effective antioxidant and light stabilizer, its chemical structure—a potent free-radical scavenger—warrants a comprehensive understanding for professionals in various scientific fields, including drug development and toxicology. This technical guide provides a detailed overview of its chemical and physical properties, industrial applications, synthesis, mechanism of action, and the limited available information regarding its biological and toxicological profile.

This compound is also known by several synonyms, including UV Absorber 2908, Cyasorb UV 2908, and 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Hexadecyl Ester. It belongs to the class of hindered phenolic antioxidants, which are known for their ability to protect materials from degradation due to heat, light, and oxidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various matrices, its potential for environmental distribution, and for any analytical studies.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₄O₃ | |

| Molecular Weight | 474.76 g/mol | |

| Appearance | White to faint yellow crystalline powder | |

| Melting Point | 59-61 °C | |

| Boiling Point | 539.2 °C at 760 mmHg | |

| Density | 0.936 g/cm³ | |

| Flash Point | 191.3 °C | |

| Water Solubility | 10 µg/L at 20°C | |

| Solubility | Soluble in toluene, chloroform, hexane, and acetone. Slightly soluble in DMSO and Ethyl Acetate. | |

| Vapor Pressure | 3.07E-12 mmHg at 25°C | |

| Refractive Index | 1.488 |

Industrial Applications and Function

The primary application of this compound is as a light stabilizer and antioxidant for various polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP). It is valued for its low volatility, good chemical stability, and resistance to discoloration. It is often used in combination with other stabilizers, such as benzophenones or phosphite antioxidants, to achieve a synergistic protective effect. The typical dosage in plastics ranges from 0.1% to 1.0%.

Synthesis

A common laboratory-scale synthesis of this compound involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 1-hexadecanol.

Experimental Protocol: Esterification Synthesis

-

Reactants:

-

3,5-di-tert-butyl-4-hydroxybenzoic acid (3.03 g)

-

1-hexadecanol (4.42 g)

-

Toluene (30 ml) as the solvent.

-

Dried ion-exchange resin (1.49 g, 20 wt%) as the catalyst.

-

-

Procedure:

-

Combine the reactants in a two-necked round-bottom flask equipped with a magnetic stirrer.

-

Maintain the reaction for 11.5 hours.

-

Monitor the progress of the reaction and determine the composition of the reaction mixture using high-performance liquid chromatography (HPLC).

-

Mechanism of Action

As a Polymer Stabilizer

In polymeric materials, this compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to polymer degradation. The sterically hindered phenolic hydroxyl group is the active site.

-

Initiation: Heat or UV light can generate initial free radicals (R•) from the polymer chain. These react with oxygen to form peroxy radicals (ROO•).

-

Propagation: The peroxy radicals can abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new polymer radical, propagating the degradation.

-

Termination (Antioxidant Action): The hindered phenol donates the hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it. This forms a stable, non-reactive phenoxyl radical, which, due to the bulky tert-butyl groups, does not initiate new degradation chains.

Biological Relevance and Potential Toxicological Profile

There is currently no significant body of research indicating the use of this compound as a therapeutic agent in drug development. However, the broader class of sterically hindered phenols is being investigated for medicinal properties, including their potential to protect cells from oxidative stress. Some studies have explored the dual nature of certain hindered phenols, which can act as antioxidants in healthy tissues but may generate reactive oxygen species in tumor cells, suggesting a potential for anticancer applications. It must be emphasized that these are general research trends for the chemical class and not specific to this compound.

The primary context in which this compound appears in literature relevant to drug development is from a safety and toxicology perspective.

-

Extractables and Leachables: The compound has been identified as a potential leachable from plastic components used in packaging and delivery systems for parenteral drug products. Leachables are chemical compounds that migrate from container closure systems or manufacturing components into a drug product over its shelf life. The presence of such compounds, even at trace levels, requires toxicological risk assessment to ensure patient safety.

-

Endocrine Disruption Potential: The U.S. Environmental Protection Agency (EPA) has included this compound in its list of chemicals for potential endocrine disruptor screening. This does not mean it is a confirmed endocrine disruptor, but that it is prioritized for further investigation.

Safety and Handling

This compound is classified as irritating to the eyes, respiratory system, and skin. It is harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Information | GHS Classification and Precautionary Statements |

| Hazard Codes | Xi (Irritant) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. |

| Precautionary Statements | P261: Avoid breathing dust. P273: Avoid release to the environment. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

According to available safety data sheets, no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.

Conclusion

This compound is a well-characterized hindered phenolic antioxidant with a primary and established role in the stabilization of polymers. Its physicochemical properties are well-documented, and its mechanism of action in preventing oxidative degradation in plastics is understood.

For researchers and professionals in the field of drug development, this compound is not a known therapeutic agent. Its relevance is primarily in the domain of toxicology and product safety, specifically as a potential extractable and leachable from materials used in drug manufacturing and packaging. The general antioxidant properties of the hindered phenol class are of scientific interest, but further research would be required to determine if this specific long-chain ester has any relevant biological activity. Any such investigation should be preceded by a thorough toxicological evaluation.

Synonyms for "Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate" like UV-2908

An In-depth Technical Guide to Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (UV-2908)

This technical guide provides a comprehensive overview of this compound, a hindered phenolic antioxidant and UV stabilizer commonly known by the trade name UV-2908. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, applications, and underlying mechanisms of this compound.

Chemical Identity and Synonyms

This compound is a multi-functional additive primarily used in the polymer industry to protect materials from degradation caused by heat and light. Its chemical structure features a sterically hindered phenolic group, which is key to its antioxidant activity, and a long alkyl chain that enhances its compatibility with various polymer matrices.

Synonyms and Identifiers:

-

Chemical Name: this compound

-

CAS Number: 67845-93-6[1]

-

Alternative Names:

-

EC Number: 267-342-2

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₄O₃ | [1] |

| Molecular Weight | 474.76 g/mol | |

| Appearance | White to faint yellow powder | [2] |

| Melting Point | 58-65 °C | |

| Boiling Point | 539.2 ± 50.0 °C (Predicted) | |

| Density | 0.936 ± 0.06 g/cm³ (Predicted) | |

| Vapor Pressure | 0.005 Pa at 20°C | |

| Water Solubility | 10 μg/L at 20°C | |

| Solubility | Easily soluble in toluene, chloroform, hexane; soluble in acetone; slightly soluble in DMSO and Ethyl Acetate. | [2] |

Table 2: Spectral Data

| Spectral Data Type | Source Information |

| ¹H NMR Spectra | Available from Sigma-Aldrich Co. LLC.[4] |

| ATR-IR Spectra | Available from Aldrich.[4] |

| UV-Vis Transmittance (%) | 460 nm: ≥ 95.00; 500 nm: ≥ 97.00 |

Table 3: Toxicological Data

| Test | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [5] |

| Hazard Statements | May cause long lasting harmful effects to aquatic life. | ||

| GHS Classification | Not classified as hazardous for the majority of reports. Some reports indicate it is toxic to aquatic life with long-lasting effects.[4] |

Experimental Protocols

This section details the methodologies for key experiments related to the application and analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 1-hexadecanol.

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzoic acid

-

1-hexadecanol

-

Toluene

-

Dried ion-exchange resin (catalyst)

-

Two-necked round bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a two-necked round bottom flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid, 1-hexadecanol, and toluene.

-

Add a catalytic amount of dried ion-exchange resin (e.g., 20 wt% of the acid).

-

Equip the flask with a magnetic stirrer and a reflux condenser.

-

Heat the mixture to reflux and maintain for approximately 11.5 hours.

-

Monitor the reaction progress using high-performance liquid chromatography (HPLC) to determine the consumption of reactants and the formation of the product.

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization.

Evaluation of UV Stabilization Performance in Polymers

This protocol outlines a generalized procedure for assessing the effectiveness of UV-2908 as a UV stabilizer in a polymer matrix.

Materials and Equipment:

-

Polymer resin (e.g., polypropylene, polyethylene)

-

This compound (UV-2908)

-

Internal mixer or twin-screw extruder for compounding

-

Injection molding machine or film extruder to prepare samples

-

Accelerated weathering chamber (e.g., Xenon arc or QUV)

-

Spectrophotometer (for color and gloss measurements)

-

Tensile tester

-

Impact tester

Procedure:

-

Compounding: Dry blend the polymer resin with the desired concentration of UV-2908 (typically 0.1-1.0 wt%). A control sample without the stabilizer should also be prepared. Melt-compound the mixture using an extruder or internal mixer to ensure homogeneous dispersion.

-

Sample Preparation: Prepare standardized test specimens (e.g., tensile bars, impact plaques, or films) from the compounded material using injection molding or film extrusion.

-

Initial Property Measurement: Before exposure to UV radiation, measure the initial properties of the samples, including color (e.g., using CIE Lab* color space), gloss, tensile strength, elongation at break, and impact strength.

-

Accelerated Weathering: Expose the samples in an accelerated weathering chamber according to standard test methods (e.g., ASTM G155 for Xenon Arc or ASTM D4329 for Fluorescent UV). The exposure cycles (light/dark, temperature, humidity) should be chosen to simulate the intended end-use environment.

-

Periodic Evaluation: At regular intervals, remove a set of samples from the weathering chamber and re-measure their physical and aesthetic properties.

-

Data Analysis: Plot the change in properties (e.g., color change ΔE*, percentage retention of tensile strength) as a function of exposure time. Compare the performance of the samples stabilized with UV-2908 to the unstabilized control to quantify its effectiveness.

Signaling Pathways and Mechanisms of Action

While primarily used in materials science, the core chemical structure of this compound, a hindered phenol, has implications in biological systems due to its antioxidant properties.

Antioxidant Mechanism

The primary mechanism of action for hindered phenolic antioxidants like UV-2908 is as a free radical scavenger. In the presence of free radicals (R• or ROO•), which are highly reactive species that can degrade polymers or damage biological molecules, the hindered phenol donates a hydrogen atom from its hydroxyl group to neutralize the radical. This process is illustrated in the diagram below.

Caption: Antioxidant mechanism of a hindered phenol.

Potential Biological Signaling Pathways

Recent research has explored the potential of some sterically hindered phenols to act as more than just simple antioxidants in biological systems.[6] Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and may have therapeutic potential in diseases associated with oxidative stress, such as neurodegenerative disorders.[6] The proposed mechanism involves the ability of these compounds to switch from an antioxidant to a pro-oxidant under the specific conditions of a tumor microenvironment, leading to the generation of reactive oxygen species (ROS) that trigger cell death pathways.

Caption: Potential dual role of hindered phenols in biological systems.

It is important to note that while this provides a conceptual framework, specific studies on the biological effects of this compound are limited, and further research is needed to validate these pathways for this particular compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 3. US20200216589A1 - Additive mixture - Google Patents [patents.google.com]

- 4. Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | C31H54O3 | CID 94623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate as a UV Absorber: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is a multifunctional additive widely utilized in various industries for its capacity to protect materials from the degradative effects of ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of its core mechanism of action, which encompasses both UV absorption and antioxidant properties. The document details the photophysical and photochemical processes responsible for its protective functions, supported by available data and established scientific principles. Experimental protocols for characterization and visualization of key pathways are also presented to facilitate further research and application in relevant fields.

Introduction

The utility of this compound as a stabilizer stems from its unique molecular architecture, which combines two critical functional moieties: a benzoate group responsible for absorbing harmful UV radiation and a hindered phenol group that acts as a potent antioxidant. This dual functionality allows it to offer comprehensive protection against photodegradation and thermo-oxidative degradation, making it a valuable component in the formulation of plastics, coatings, and personal care products.[1]

Core Mechanism of Action: A Dual Functionality

The protective effects of this compound can be attributed to two distinct but complementary mechanisms:

-

UV Absorption by the Benzoate Moiety: The primary role of a UV absorber is to intercept high-energy UV photons before they can be absorbed by the substrate material, where they could initiate damaging photochemical reactions. The benzoate portion of the molecule is the principal chromophore responsible for absorbing UV radiation, primarily in the UV-B and UV-A regions of the electromagnetic spectrum.

-

Antioxidant Activity of the Hindered Phenol Moiety: In addition to UV absorption, the hindered phenol group provides antioxidant protection. This is crucial as some UV radiation may still penetrate the material, and thermal stress during processing and use can also generate free radicals.

Photophysical and Photochemical Processes of UV Absorption

Upon absorption of a UV photon, the benzoate moiety is promoted to an electronically excited state. For a UV absorber to be effective and stable, it must possess an efficient and rapid pathway to dissipate this excess energy without undergoing permanent chemical change or generating reactive species. The most probable mechanism for this energy dissipation in phenolic benzoates is Excited-State Intramolecular Proton Transfer (ESIPT) .

The ESIPT process involves the following steps:

-

Photoexcitation: The molecule absorbs a UV photon, transitioning from its ground electronic state (S₀) to an excited singlet state (S₁).

-

Intramolecular Proton Transfer: In the excited state, the acidity of the phenolic proton increases significantly. This facilitates a rapid and reversible transfer of the proton from the hydroxyl group to the carbonyl oxygen of the ester group. This transfer occurs on a sub-picosecond timescale.

-

Tautomerization: The proton transfer results in the formation of an unstable keto-tautomer.

-

Non-radiative Decay: The excited keto-tautomer rapidly returns to its ground state through non-radiative pathways, such as vibrational relaxation, dissipating the absorbed energy as heat.

-

Reverse Proton Transfer: In the ground state, the reverse proton transfer occurs, regenerating the original phenolic structure, ready to absorb another UV photon.

This cyclic process allows for the efficient conversion of harmful UV energy into harmless thermal energy, providing long-lasting photoprotection.

Quantitative Data

| Parameter | Typical Value Range | Significance |

| UV Absorption Maximum (λmax) | 280 - 320 nm | Indicates the wavelength of maximum UV absorption, crucial for targeting specific UV regions. |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. Higher values indicate greater absorption efficiency. |

| Quantum Yield of Photodecomposition (Φd) | < 10⁻⁴ | Represents the fraction of absorbed photons that lead to the irreversible degradation of the molecule. A low value is essential for a photostable UV absorber. |

| Excited State Lifetime (τ) | Picoseconds to nanoseconds | The duration for which the molecule remains in the excited state. A short lifetime, facilitated by efficient deactivation pathways like ESIPT, minimizes the chance of undesirable photochemical side reactions. |

Experimental Protocols

The characterization of the UV absorbing and antioxidant properties of this compound involves a combination of spectroscopic and chemical methods.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption spectrum and molar extinction coefficient.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol) at known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance of each solution in a quartz cuvette of known path length (typically 1 cm) over a wavelength range of 200-400 nm. A solvent blank is used as a reference.

-

Data Analysis: Plot absorbance versus concentration at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot will be the molar extinction coefficient (ε).

Transient Absorption Spectroscopy

Objective: To investigate the dynamics of the excited states and identify transient species, such as the keto-tautomer formed during ESIPT.

Methodology:

-

Instrumentation: A pump-probe transient absorption spectrometer is required. This typically consists of a femtosecond or picosecond laser system.

-

Procedure: The sample solution is excited with a short, intense "pump" pulse of a specific wavelength. A second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a variable time delay after the pump pulse.

-

Data Acquisition: The change in absorbance of the probe light is measured as a function of both wavelength and the time delay between the pump and probe pulses.

-

Data Analysis: The resulting data provides a time-resolved spectral map of the transient species, allowing for the determination of their lifetimes and spectral signatures.

Radical Scavenging Assays (e.g., DPPH Assay)

Objective: To quantify the antioxidant activity of the hindered phenol moiety.

Methodology:

-

Reagents: Prepare a solution of a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), in a suitable solvent (e.g., methanol).

-

Procedure: Add varying concentrations of this compound to the DPPH solution.

-

Measurement: Monitor the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm) over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of absorbance decrease is proportional to the radical scavenging activity of the compound. The results can be expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50).

Visualizations

Caption: Proposed photochemical cycle for UV energy dissipation via ESIPT.

Caption: Antioxidant mechanism involving free radical scavenging.

Caption: General experimental workflow for characterization.

Conclusion

This compound provides robust protection against UV-induced degradation through a sophisticated dual-action mechanism. Its benzoate moiety effectively absorbs UV radiation and dissipates the energy as heat via a likely ESIPT pathway, while the hindered phenol component neutralizes damaging free radicals. This synergistic combination of functionalities makes it a highly effective and versatile stabilizer for a wide range of applications. Further research employing advanced spectroscopic techniques will be invaluable in precisely quantifying the photophysical parameters and further elucidating the intricate details of its excited-state dynamics.

References

A Technical Guide to the Solubility of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate is a hindered phenolic antioxidant. Its primary application is as a light stabilizer for polyolefins, such as polypropylene (PP) and polyethylene (PE), to protect them from UV degradation.[1] The compound's efficacy in these applications is intrinsically linked to its solubility and compatibility with the polymer matrix and any solvents used during processing. Understanding its solubility is therefore crucial for formulation development, ensuring product stability, and meeting performance requirements.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C31H54O3[1][2] |

| Molecular Weight | 474.76 g/mol [2] |

| Appearance | White to faint yellow crystalline powder[2] |

| Melting Point | 59-61 °C[2][3] |

| Boiling Point | 539.2 °C at 760 mmHg[2][3] |

| Density | 0.936 g/cm³[2][3] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative descriptions from various sources provide a general understanding of its solubility.

Table 1: Summary of Qualitative and Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Notes |

| Toluene | Easily Soluble | Not Specified | |

| Chloroform | Easily Soluble | Not Specified | |

| Hexane | Easily Soluble | Not Specified | |

| Acetone | Soluble / Easily Soluble | Not Specified | |

| DMSO | Slightly Soluble | Not Specified | [2] |

| Ethyl Acetate | Slightly Soluble | Not Specified | [2] |

| Water | 10 µg/L | 20 | [2] |

It is important to note that terms like "easily soluble" and "slightly soluble" are not standardized and should be interpreted with caution. For precise formulation work, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely recognized shake-flask method for determining the solubility of a substance in a given solvent. This method is suitable for a compound like this compound.

Principle

A surplus of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

Logical Relationship in Solubility

The "like dissolves like" principle is a fundamental concept in predicting solubility. The diagram below illustrates this relationship.

References

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Technical Guide to its Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by trade names such as Cyasorb UV-2908, is a multifunctional additive widely utilized in the polymer industry.[1][2][3] Its primary function is as a UV absorber and a light stabilizer, protecting materials from degradation caused by exposure to sunlight.[1] Furthermore, it exhibits antioxidant properties, contributing to the thermal stability of polymers during high-temperature processing.[4] This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, presenting key physical data, detailed experimental protocols, and a discussion of its performance characteristics.

Core Physical Properties

This compound is a white to off-white crystalline powder.[1] Its efficacy as a stabilizer is attributed to its low volatility and excellent compatibility with a range of polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP).[1][5]

Melting Point

The melting point is a critical parameter for the processing and application of this additive. A consistent melting range has been reported across various chemical and safety data sheets.

| Parameter | Value (°C) | References |

| Melting Point Range | 59 - 61 | [1][6][7] |

| Melting Point Range | 61.0 - 65.0 | [8] |

This narrow melting range is indicative of a high degree of purity for a crystalline organic compound.[9]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary tube method, a standard procedure for crystalline organic solids.[9]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and homogeneous.[9] Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[9]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Rapid Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 45-50°C).

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[10]

-

Repeat: For accuracy, repeat the determination at least twice and calculate the average melting point range.

Thermal Stability Assessment

General Protocol for Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis would provide the decomposition temperature of the compound.

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan.

-

Experimental Conditions: Place the sample in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Functional Performance and Stability

This compound functions as a hindered benzoate light stabilizer.[12] It operates by scavenging free radicals that are formed during the photodegradation of plastic materials, thereby preventing the breakdown of the polymer chains.[4][12]

Its notable thermal stability ensures that it does not degrade during polymer processing at elevated temperatures, maintaining its efficacy in the final product.[11] This property, combined with its low volatility, prevents its loss from the polymer matrix over time, ensuring long-term protection.[5]

The compound often exhibits synergistic effects when used in combination with other stabilizers, such as hindered amine light stabilizers (HALS) and other antioxidants, further enhancing the overall stability of the polymer.[1]

Conclusion

This compound is a crystalline solid with a well-defined melting point in the range of 59-65°C. Its demonstrated high thermal stability, though not quantitatively detailed in publicly available literature, is a key feature that enables its effective use as a UV stabilizer and antioxidant in various polymer systems. The provided experimental protocols offer a standardized approach for the verification of its melting point and for the potential future characterization of its thermal decomposition profile. For professionals in polymer science and material development, a thorough understanding of these thermal properties is essential for optimizing processing conditions and ensuring the long-term durability of the end products.

References

- 1. lookchem.com [lookchem.com]

- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.se]

- 3. Palmityl 3,5-di-tert-butyl-4-hydroxybenzoate | C31H54O3 | CID 94623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2017erp.com [2017erp.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS#:67845-93-6 | Hexadecyl 3,5-Bis-Tert-Butyl-4-Hydroxybenzoate | Chemsrc [chemsrc.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 67845-93-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. byjus.com [byjus.com]

- 11. HALS UV Absorber, Benzoate UV Absorber Wholesale Manufacturer/Supplier| Tintoll [uvabsorber.com]

- 12. specialchem.com [specialchem.com]

Spectroscopic Profile of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS No. 67845-93-6), a widely utilized antioxidant and UV stabilizer. This document is intended to serve as a core reference for researchers and professionals in drug development and material science, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.

Core Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound. This information is critical for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | s | 2H | Ar-H |

| 5.48 | s | 1H | Ar-OH |

| 4.23 | t | 2H | -O-CH ₂- |

| 1.74 | p | 2H | -O-CH₂-CH ₂- |

| 1.46 | s | 18H | -C(CH ₃)₃ |

| 1.26 | br s | 26H | -(CH ₂)₁₃- |

| 0.88 | t | 3H | -CH ₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 166.9 | C =O (Ester) |

| 158.4 | C -OH (Aromatic) |

| 138.6 | C -C(CH₃)₃ (Aromatic) |

| 124.7 | C -H (Aromatic) |

| 121.9 | C -COO (Aromatic) |

| 65.1 | -O-C H₂- |

| 34.4 | -C (CH₃)₃ |

| 31.9 - 22.7 | -(C H₂)₁₄- |

| 30.3 | -C(C H₃)₃ |

| 14.1 | -C H₃ |

Solvent: CDCl₃.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3630 | Medium, Sharp | O-H Stretch (Phenolic, non-H-bonded) |

| 2955, 2853 | Strong | C-H Stretch (Aliphatic) |

| 1695 | Strong | C=O Stretch (Ester) |

| 1585 | Medium | C=C Stretch (Aromatic) |

| 1435 | Medium | C-H Bend (Aliphatic) |

| 1230, 1120 | Strong | C-O Stretch (Ester and Phenol) |

Sample Preparation: KBr Pellet or Thin Film.

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| ~250-290 | Ethanol or Hexane |

Note: The λmax can exhibit a slight shift depending on the solvent used. As a substituted benzoate, it is expected to have a primary absorption band in this region.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a standard reference for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz (or higher field) spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans were required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then compressed in a pellet press under high pressure to form a transparent or translucent pellet.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) was first collected. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol or hexane). This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

-

Data Acquisition: A cuvette filled with the pure solvent was used as a reference (blank). The sample cuvette, containing the diluted solution of the compound, was placed in the sample beam path. The spectrum was scanned over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Logical workflow for structural elucidation using spectroscopic data.

Synthesis and Purification of Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a sterically hindered phenolic antioxidant. This document details the underlying chemical principles, experimental protocols, and data-driven insights to facilitate its efficient production and purification in a laboratory setting.

Introduction

This compound, also known by trade names such as Cyasorb UV-2908, is a valuable light stabilizer and antioxidant. Its molecular structure, featuring a substituted phenol, allows it to function as a radical scavenger, thereby preventing the degradation of materials initiated by light and oxidation. Its long alkyl chain enhances its compatibility with various polymeric systems. The efficient synthesis and rigorous purification of this compound are paramount to ensure its performance and to meet the stringent purity requirements for its applications in pharmaceuticals and material science.

Synthesis of this compound

The primary synthetic route to this compound is through the direct esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 1-hexadecanol. This reaction is typically catalyzed by an acid.

Synthesis Pathway: Fischer Esterification

The synthesis proceeds via a Fischer esterification reaction, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.

Caption: Fischer Esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | 1.0 molar equivalent | |

| 1-Hexadecanol | 1.0 - 1.2 molar equivalents | |

| Catalyst | ||

| p-Toluenesulfonic acid | 5-10 mol% | |

| Ion-Exchange Resin (e.g., Amberlyst 15) | 10-20 wt% of carboxylic acid | |

| Reaction Conditions | ||

| Solvent | Toluene or Xylene | |

| Temperature | 110-140 °C (reflux) | |

| Reaction Time | 8-16 hours | |

| Yield | ||

| Crude Product Yield | 85-95% | |

| Purified Product Yield | 75-90% |

Detailed Experimental Protocol: Synthesis

Materials:

-

3,5-di-tert-butyl-4-hydroxybenzoic acid

-

1-Hexadecanol

-

p-Toluenesulfonic acid monohydrate (or a strongly acidic ion-exchange resin)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.0 eq), 1-hexadecanol (1.1 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene.

-

Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification Methods

The crude this compound typically contains unreacted starting materials and by-products. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Purification Workflow

Caption: General workflow for the purification of this compound.

Recrystallization

Recrystallization is a cost-effective method for purifying the crude product. Methanol is a commonly used solvent for this purpose.

| Parameter | Value |

| Solvent | Methanol |

| Solvent Volume | Minimal amount to dissolve at boiling point |

| Cooling | Slow cooling to room temperature, followed by cooling in an ice bath |

| Typical Purity | >98% |

| Typical Recovery | 80-90% |

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot methanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature. Crystals should start to form.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99.5%), preparative HPLC is the method of choice. This technique separates components based on their differential partitioning between a stationary phase and a mobile phase.

| Parameter | Value |

| Stationary Phase | C18 silica gel |

| Column | Preparative scale C18 column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at ~280 nm |

| Loading Capacity | Dependent on column size and packing material |

| Typical Purity | >99.5% |

Procedure:

-

Dissolve the crude or recrystallized product in a suitable solvent (e.g., a small amount of the initial mobile phase).

-

Filter the sample solution through a 0.45 µm filter.

-

Develop a separation method on an analytical HPLC system to determine the optimal gradient conditions.

-

Scale up the analytical method to a preparative HPLC system.

-

Inject the sample onto the preparative column.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the high-purity product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Melting Point: The reported melting point is in the range of 59-61 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthesis of this compound via Fischer esterification is a robust and high-yielding process. Subsequent purification by recrystallization from methanol provides a product with good purity suitable for many applications. For applications demanding higher purity, preparative HPLC is an effective, albeit more resource-intensive, method. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important antioxidant.

An In-depth Technical Guide to Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate as a Hindered Phenolic Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, also known by trade names such as Cyasorb UV-2908, is a sterically hindered phenolic compound. While it is predominantly recognized for its role as a light stabilizer in the polymer industry, its inherent molecular structure suggests potential as a primary antioxidant.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its core function as a hindered phenolic antioxidant. It is intended for an audience of researchers, scientists, and drug development professionals who may consider its application in the stabilization of polymers used in medical devices, drug delivery systems, and pharmaceutical packaging.

Hindered phenolic antioxidants are crucial in preventing oxidative degradation of materials by terminating free-radical chain reactions.[3] Their efficacy is attributed to the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group on the phenol ring. This steric hindrance enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation cycles.[4]

Physicochemical Properties

This compound is a white to faint yellow crystalline powder.[5] Its long hexadecyl (C16) alkyl chain imparts significant lipophilicity, making it highly soluble in non-polar environments such as polymer matrices.[5] This low volatility and high compatibility are advantageous for its retention and long-term efficacy within materials.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 67845-93-6 | [6] |

| Molecular Formula | C31H54O3 | [1] |

| Molecular Weight | 474.76 g/mol | [1] |

| Melting Point | 59-61 °C | [1][6] |

| Appearance | White to faint yellow crystalline powder | [5] |

| Solubility | Soluble in toluene, chloroform, hexane, and acetone; Slightly soluble in DMSO and ethyl acetate | [5] |

| Water Solubility | 10 µg/L at 20°C | [5] |

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is characteristic of hindered phenolic antioxidants and involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction.[7] The bulky tert-butyl groups at the ortho positions sterically hinder the resulting phenoxyl radical, making it relatively stable and less likely to initiate new oxidation chains.[4]

Mechanism of a hindered phenolic antioxidant.

Quantitative Antioxidant Activity

4.1. Data from Structurally Related Compounds

Long-chain alkyl esters of phenolic acids have been evaluated for their antioxidant activity. For instance, studies on alkyl gallates (esters of gallic acid, which is also a phenolic acid) have shown that the length of the alkyl chain can influence their antioxidant efficacy.[8] While direct comparisons are not possible, the data in Table 2 for other hindered phenolic compounds and long-chain esters provide an indication of the potential antioxidant capacity. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) is a structurally analogous hindered phenolic antioxidant with a long alkyl chain, and its properties are often cited in the context of polymer stabilization.[9][10]

| Compound | Assay | IC50 / Activity | Reference(s) |

| Gallic Acid | DPPH | IC50 = 29.5 µM | [11] |

| Methyl Gallate | DPPH | IC50 = 38.0 µM | [11] |

| α-Tocopherol (Vitamin E) | DPPH | IC50 = 105.3 µM | [11] |

| Irganox 1076 | - | Used as a stabilizer in polymers | [9][10] |

Note: The absence of specific IC50 values for this compound in the literature highlights a gap in the current understanding of its full antioxidant potential and an area for future research.

Applications in a Biomedical and Pharmaceutical Context

While primarily used in industrial plastics, the properties of this compound make it a candidate for stabilizing biomedical polymers and in drug delivery systems.

5.1. Stabilization of Biomedical Polymers

Polymers such as polyethylene (PE), polylactic acid (PLA), and poly(lactic-co-glycolic acid) (PLGA) are extensively used in medical devices, implants, and drug delivery formulations.[12][13][14] These polymers can be susceptible to oxidative degradation during sterilization, storage, and in vivo, which can compromise their mechanical integrity and release harmful byproducts.[15] Hindered phenolic antioxidants can be incorporated into these polymers to enhance their stability.[15] The high molecular weight and lipophilicity of this compound would likely result in low leachability from the polymer matrix, a critical requirement for biomedical applications.

5.2. Potential Role in Drug Delivery Systems

In drug delivery systems, particularly those based on polymeric nanoparticles or microparticles, the stability of both the polymer and the encapsulated active pharmaceutical ingredient (API) is paramount. Oxidative degradation of the API can lead to loss of efficacy and the formation of toxic degradants. The inclusion of a lipophilic antioxidant like this compound within the polymer matrix could offer protection to oxidation-sensitive drugs.

Interaction with Cellular Signaling Pathways

For drug development professionals, understanding how an excipient might interact with cellular pathways is crucial. Phenolic antioxidants are known to interact with the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2][16][17]

6.1. The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[16] In the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2.[16] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, leading to their transcription.[1] This results in the increased synthesis of a wide range of antioxidant and detoxification enzymes.[16]

The Keap1-Nrf2 antioxidant response pathway.

While direct evidence for this compound activating the Nrf2 pathway is lacking, its structural features as a phenolic antioxidant suggest this as a plausible mechanism of indirect antioxidant activity if it were to become bioavailable.

Experimental Protocols

The evaluation of this compound as an antioxidant would involve a series of standardized in vitro assays.

7.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, which results in a color change from violet to yellow, monitored spectrophotometrically.[18]

-

Methodology:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solutions.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[18]

-

7.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

-

Methodology:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.

-

Prepare a series of concentrations of this compound.

-

Add the test compound solutions to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

7.3. Evaluation of Efficacy in a Polymer Matrix

A critical aspect for the target audience is to assess the antioxidant's performance within a polymer. This involves evaluating its ability to prevent degradation and its stability (i.e., resistance to leaching).

Workflow for evaluating antioxidant efficacy in polymers.

Conclusion

This compound is a well-established light stabilizer with the inherent chemical structure of a potent hindered phenolic antioxidant. Its high molecular weight, lipophilicity, and low volatility make it an excellent candidate for the long-term stabilization of polymers. For researchers in drug development, its potential application in stabilizing biomedical polymers and drug delivery systems is of significant interest. While direct quantitative data on its free radical scavenging activity is a notable gap in the literature, its structural analogy to other effective hindered phenolic antioxidants suggests it would be an effective primary antioxidant. Future research should focus on quantifying its antioxidant capacity using standard assays and exploring its efficacy and safety in biomedical and pharmaceutical applications.

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. partinchem.com [partinchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ketorolac-Loaded PLGA-/PLA-Based Microparticles Stabilized by Hyaluronic Acid: Effects of Formulation Composition and Emulsification Technique on Particle Characteristics and Drug Release Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. specialchem.com [specialchem.com]

An In-depth Technical Guide to Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate in Polymer Science

For Researchers, Scientists, and Product Development Professionals

Abstract

Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, a sterically hindered phenolic antioxidant, is a high-performance additive crucial for the stabilization of polymeric materials. This technical guide details its mechanism of action, principal applications in polymer science, synergistic effects with other stabilizers, and key performance data. By functioning as a free radical scavenger, this compound effectively mitigates the degradation of polymers, particularly polyolefins, during processing and end-use, thereby extending product lifespan and maintaining material integrity. This document provides researchers and professionals with the essential data and experimental frameworks to effectively utilize this versatile stabilizer.

Introduction

This compound (CAS No. 67845-93-6) is a benzoate-type light and thermal stabilizer.[1] It is a white to off-white powder known for its low volatility, minimal color contribution, and excellent compatibility with a wide range of polymers.[2] Marketed under various trade names, including CYASORB® UV-2908 and PowerSorb™ 2908, it is a key additive in preventing the photo-oxidative and thermo-oxidative degradation of plastics.[1] Its molecular structure, featuring a hindered phenol group, is central to its efficacy as a primary antioxidant.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67845-93-6[3] |

| Molecular Formula | C₃₁H₅₄O₃ |

| Molecular Weight | 474.76 g/mol [3] |

| Appearance | White to off-white powder/solid[1] |

| Melting Point | 55-65 °C[1] |

Mechanism of Action: Free Radical Scavenging

Polymers degrade through a free-radical chain reaction initiated by energy from heat or UV light. This process leads to a loss of mechanical properties, discoloration, and overall failure of the material. This compound functions as a primary antioxidant by interrupting this degradation cycle.

The core of its function lies in the sterically hindered phenolic hydroxyl (-OH) group. This group can donate its hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the polymer. This donation neutralizes the peroxy radical, converting it into a stable hydroperoxide (ROOH), and in the process, the antioxidant is converted into a stable phenoxy radical.

The steric hindrance provided by the two bulky tert-butyl groups adjacent to the hydroxyl group is critical. This bulkiness ensures that the resulting phenoxy radical is highly stabilized by resonance and sterically shielded, preventing it from initiating new degradation chains. This stable radical can then terminate another peroxy radical, thus breaking two degradation chains.

References

Methodological & Application

Application Notes and Protocols: Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate for UV Stabilization of Polypropylene